molecular formula C10H20N2 B12277560 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B12277560
M. Wt: 168.28 g/mol
InChI Key: JHMXTLXVCHIQMC-UHFFFAOYSA-N
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Description

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is part of the azabicyclo family, which is known for its rigid and constrained bicyclic structures, making it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Reaction Time: Several hours, depending on the specific conditions and scale of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the butyl side chain.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in anhydrous conditions.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a scaffold in drug design, particularly for its rigid structure which can enhance binding affinity and selectivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with molecular targets, often through binding to specific receptors or enzymes. The rigid bicyclic structure allows for precise interactions with these targets, potentially leading to significant biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-butyl-3-azabicyclo[3.1.1]heptan-6-amine

InChI

InChI=1S/C10H20N2/c1-2-3-4-12-6-8-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3

InChI Key

JHMXTLXVCHIQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CC(C1)C2N

Origin of Product

United States

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